

what is Sirofluor and its chemical properties

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Compound of Interest

Compound Name: Sirofluor

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Sirofluor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirofluor, a chemically defined fluorochrome, is a powerful tool in histochemical and biomedical research, primarily recognized for its specificity in detecting (1 → 3)-β-glucans, such as callose in plant tissues.^[1] Historically, the fluorescence observed in callose staining with commercial aniline blue was attributed to the dye itself. However, it is now established that **Sirofluor**, present as a fluorescent component in aniline blue, is the molecule responsible for this specific fluorescence.^{[2][3][4]} This guide provides a comprehensive overview of **Sirofluor**, its chemical properties, and detailed methodologies for its application.

Chemical and Physical Properties

Sirofluor, chemically known as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid, possesses a unique molecular architecture that dictates its fluorescent properties and specificity.^[1] The presence of sulfonate functional groups confers excellent aqueous solubility.^[1]

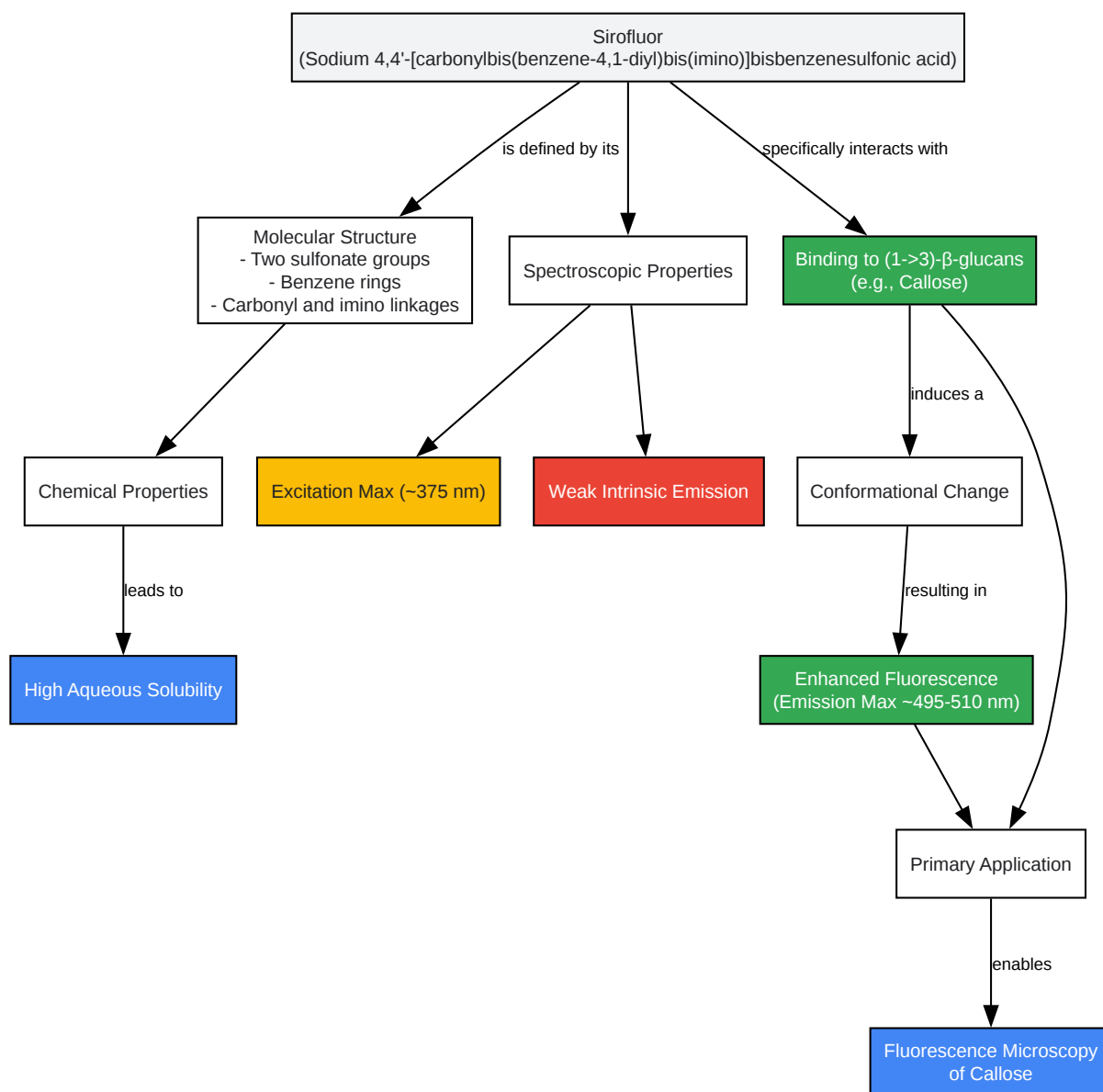
Table 1: Chemical and Physical Properties of **Sirofluor**

Property	Value	Reference
IUPAC Name	Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid	[1]
Synonyms	4,4'-(carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt	[1]
CAS Number	85137-47-9	
Molecular Formula	C ₂₅ H ₂₀ N ₂ Na ₂ O ₇ S ₂	[1]
Molecular Weight	590.55 g/mol	[1]
Excitation Maximum (λ _{ex})	~375 nm	[1]
Emission Maximum (λ _{em})	~495-510 nm (when complexed with (1 → 3)-β-glucans)	
Appearance	Yellow solid	
Solubility	Readily soluble in water	[1]
Molar Extinction Coefficient (ε)	Data not readily available in cited literature.	
Fluorescence Quantum Yield (Φ _F)	Data not readily available in cited literature.	

Mechanism of Fluorescence and Specificity

Sirofluor exhibits weak intrinsic fluorescence in an unbound state. Upon binding to (1 → 3)-β-glucans, it undergoes a conformational change that leads to a significant enhancement of its fluorescence, resulting in a bright yellow-green emission. This interaction is highly specific, allowing for the precise localization of callose deposits within plant cell walls and other biological matrices. The specificity of **Sirofluor** for (1 → 3)-β-glucans is a key advantage over broader polysaccharide stains.

Below is a diagram illustrating the logical relationship of **Sirofluor**'s properties and its primary application.



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Caption: Logical workflow of **Sirofluor**'s properties leading to its application.

Experimental Protocols

Synthesis and Purification

Detailed synthetic pathways for **Sirofluor** are not extensively documented in publicly available literature. It was originally isolated from commercial preparations of the dye aniline blue. The purification process from aniline blue generally involves:

- **Dissolution:** Dissolving commercial aniline blue in an aqueous solution.
- **Selective Precipitation:** Adjusting the ionic strength of the solution to selectively precipitate **Sirofluor**, separating it from other components of the dye mixture.
- **Chromatography:** Further purification of the precipitate using techniques like reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.

Due to the complexity of this process, for most research applications, it is recommended to use commercially available purified **Sirofluor** or high-quality aniline blue that has been verified to contain the active fluorochrome.

Staining of Callose in Plant Tissues

This protocol is a generalized procedure for the fluorescent staining of callose in plant tissues using a **Sirofluor**-containing solution (traditionally an aniline blue solution).

Materials:

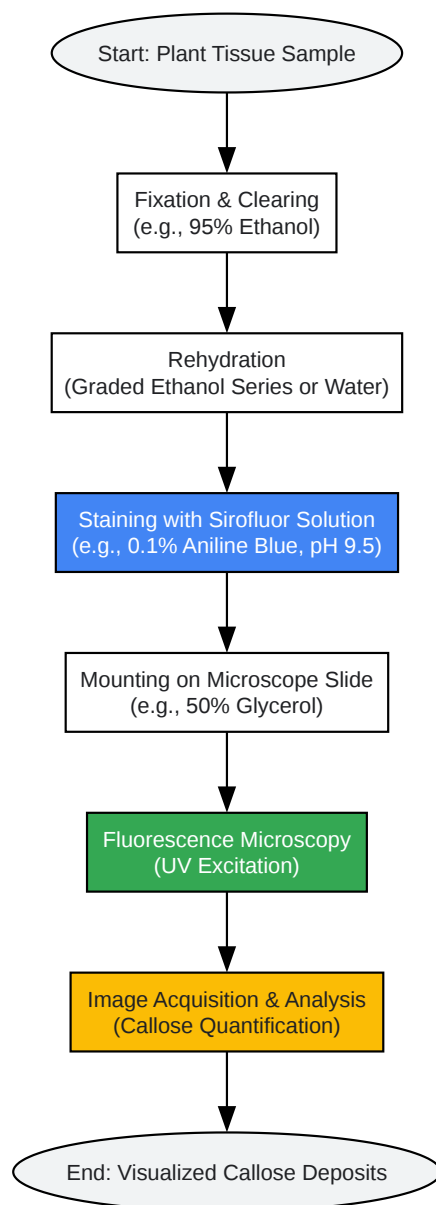
- Plant tissue (e.g., leaf discs, roots, stems)
- Ethanol (95-100%)
- **Sirofluor** staining solution (e.g., 0.1% w/v aniline blue in 150 mM K₂HPO₄ buffer, pH 9.5)
- Mounting medium (e.g., 50% glycerol)
- Microscope slides and coverslips
- Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission >420 nm)

Procedure:

- Fixation and Clearing:
 - Immerse the plant tissue in 95-100% ethanol. The volume should be sufficient to fully submerge the tissue.
 - Incubate at room temperature for several hours to overnight, or at 60°C for 30-60 minutes to expedite the process. This step removes chlorophyll and other pigments that can interfere with fluorescence imaging. The tissue should appear translucent.
 - For delicate tissues, a graded ethanol series (e.g., 30%, 50%, 70%, 95%) may be used to minimize structural damage.
- Rehydration:
 - If a graded ethanol series was used for clearing, rehydrate the tissue by passing it back through the series in reverse order (e.g., 70%, 50%, 30% ethanol), ending with a final wash in distilled water. If cleared directly in high-concentration ethanol, rehydrate with a few washes in distilled water.
- Staining:
 - Immerse the cleared and rehydrated tissue in the **Sirofluor** staining solution.
 - Incubate in the dark for 1-2 hours at room temperature. The incubation time may need to be optimized depending on the tissue type and thickness.
- Mounting:
 - Carefully remove the tissue from the staining solution. A brief rinse in the buffer solution (without the dye) can help reduce background fluorescence.
 - Mount the stained tissue on a microscope slide with a drop of mounting medium (e.g., 50% glycerol).
 - Gently place a coverslip over the tissue, avoiding air bubbles.

- Microscopy:
 - Observe the sample using a fluorescence microscope equipped with a suitable filter set for **Sirofluor** (e.g., DAPI or UV filter cube).
 - Callose deposits will fluoresce brightly as yellow-green structures against a darker background.

Below is a diagram illustrating the experimental workflow for callose staining.



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Caption: Experimental workflow for staining callose with **Sirofluor**.

Applications in Research

The primary application of **Sirofluor** is in the field of plant biology for the detection and quantification of callose. This has significant implications for studying:

- **Plant-Pathogen Interactions:** Callose is a key component of the plant's defense response, often deposited at the site of pathogen attack. **Sirofluor** staining allows for the visualization and measurement of this response.
- **Plant Development:** Callose plays a role in various developmental processes, including cell plate formation during cytokinesis, pollen tube growth, and plasmodesmatal regulation.
- **Wound Healing:** Plants deposit callose in response to wounding to seal off damaged tissues.

Beyond plant biology, the specificity of **Sirofluor** for (1 → 3)- β -glucans makes it a potential tool for studying these polysaccharides in other biological systems, such as in fungi and algae.

Conclusion

Sirofluor is an invaluable fluorochrome for the specific detection of (1 → 3)- β -glucans. Its high aqueous solubility and the significant fluorescence enhancement upon binding make it an ideal probe for fluorescence microscopy. Understanding that **Sirofluor** is the active component in aniline blue staining for callose is crucial for the correct interpretation of experimental results. The detailed protocol provided in this guide offers a robust starting point for researchers aiming to visualize and quantify callose in various plant tissues, contributing to a deeper understanding of fundamental biological processes. Further research to quantify the molar extinction coefficient and fluorescence quantum yield of **Sirofluor** under various conditions would be beneficial for more quantitative applications.

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